4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid
Overview
Description
4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid is a compound that has garnered significant interest in the field of polymer chemistry. It is primarily used as a chain transfer agent in reversible addition−fragmentation chain-transfer (RAFT) polymerization, a type of controlled radical polymerization. This compound is known for its ability to produce well-defined polymers with narrow molecular weight distributions, making it valuable in the synthesis of complex polymer architectures .
Mechanism of Action
Target of Action
It is used in the complexation of double-stranded rna (dsrna) for degradation of vha26 mrna .
Mode of Action
The compound interacts with its targets through a process known as RNA interference (RNAi). RNAi is a biological process in which RNA molecules inhibit gene expression or translation by neutralizing targeted mRNA molecules . The compound is used to protect and deliver dsRNA, which is then used to degrade specific mRNA targets .
Biochemical Pathways
The compound is involved in the RNAi pathway. In this pathway, dsRNA is used to degrade specific mRNA targets, effectively silencing the gene that the mRNA was transcribed from . This can have various downstream effects depending on the specific gene that is being silenced.
Pharmacokinetics
The compound is used to protect dsrna from degradation by gut nucleases and to enhance cellular uptake, suggesting that it may improve the bioavailability of dsrna .
Result of Action
The result of the compound’s action is the degradation of specific mRNA targets, leading to the silencing of specific genes . This can have various molecular and cellular effects depending on the specific gene that is being silenced.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. Therefore, the compound is used to protect dsRNA from these nucleases, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid typically involves the reaction of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid with 2-mercaptoacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of RAFT polymerization and the use of chain transfer agents are well-established in industrial polymer synthesis. The scalability of the synthesis process would likely involve optimization of reaction conditions and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiol groups under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers or thioesters, depending on the nucleophile used.
Scientific Research Applications
4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Another RAFT agent with similar properties but different reactivity due to the phenyl group.
Dithiobenzoate compounds: Used in RAFT polymerization but with different chain transfer efficiencies and polymerization kinetics.
Uniqueness
4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid is unique due to its specific structure, which provides a balance of reactivity and stability in RAFT polymerization. Its carboxyethyl group enhances its solubility in aqueous media, making it suitable for a wider range of polymerization conditions compared to other RAFT agents .
Properties
IUPAC Name |
4-(2-carboxyethylsulfanylcarbothioylsulfanyl)-4-cyanopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S3/c1-10(6-11,4-2-7(12)13)18-9(16)17-5-3-8(14)15/h2-5H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLAWKZAJCYIFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C#N)SC(=S)SCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165624 | |
Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-03-5 | |
Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((((2-carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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